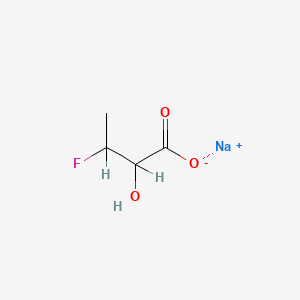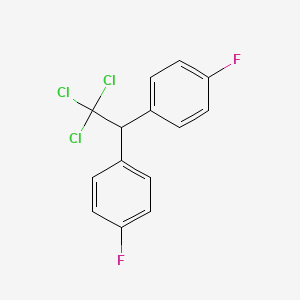
4-Fluorobutyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobutyl thiocyanate is an organic compound that belongs to the class of thiocyanates Thiocyanates are characterized by the presence of the functional group R-S-C≡N, where R represents an organic group attached to sulfur
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Fluorobutyl thiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-fluorobutyl bromide with potassium thiocyanate in an aqueous medium. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound and potassium bromide as a byproduct .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluorobutyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form thiols.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4-fluorobutylamine and thiocyanic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkali metal thiocyanates and alkyl halides. Reactions are typically carried out in polar solvents such as ethanol or acetone.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products:
Substitution: Products include various substituted thiocyanates.
Oxidation: Sulfonyl derivatives.
Hydrolysis: 4-Fluorobutylamine and thiocyanic acid.
Aplicaciones Científicas De Investigación
4-Fluorobutyl thiocyanate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex sulfur-containing compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research explores its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-fluorobutyl thiocyanate involves its interaction with various molecular targets. The thiocyanate group can inhibit enzymes by binding to their active sites, thereby affecting their catalytic activity. Additionally, the compound can interact with cellular proteins, leading to modifications that alter their function. These interactions are mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Comparación Con Compuestos Similares
4-Fluorobutyl isothiocyanate: An isomer with a different functional group arrangement.
4-Fluorobutyl bromide: A precursor used in the synthesis of 4-fluorobutyl thiocyanate.
Phenyl thiocyanate: Another thiocyanate compound with a phenyl group instead of a butyl group
Uniqueness: this compound is unique due to the presence of both a fluorine atom and a thiocyanate group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Número CAS |
353-17-3 |
|---|---|
Fórmula molecular |
C5H8FNS |
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
4-fluorobutyl thiocyanate |
InChI |
InChI=1S/C5H8FNS/c6-3-1-2-4-8-5-7/h1-4H2 |
Clave InChI |
WJNNTTIXPJJQJD-UHFFFAOYSA-N |
SMILES canónico |
C(CCSC#N)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-chloro-N-(diethylsulfamoyl)-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]benzamide](/img/structure/B13419114.png)
![antimony(5+);4-N,4-N-bis[4-(diethylamino)phenyl]-1-N,1-N-diethylbenzene-1,4-diamine;hexafluoride](/img/structure/B13419127.png)


![2-Propenoic acid, 2-[ethyl[(pentadecafluoroheptyl)sulfonyl]amino]ethyl ester](/img/structure/B13419144.png)






